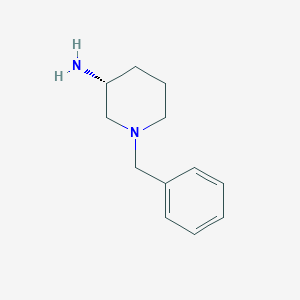

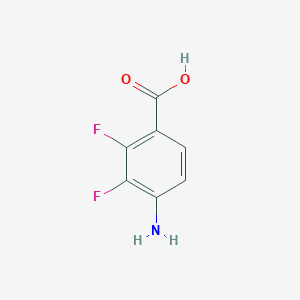

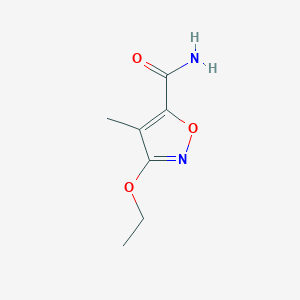

![molecular formula C10H19NO4 B064755 Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 182486-32-4](/img/structure/B64755.png)

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known as MMMP, is an important chemical compound used in various scientific research applications. It is a derivative of the amino acid valine and is commonly used in the synthesis of peptides and proteins.

Wirkmechanismus

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate functions as a protecting group for the amino and carboxyl groups of valine during peptide synthesis. It can be selectively removed under mild conditions to reveal the free amino and carboxyl groups, allowing for further peptide elongation. Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is also known to influence the conformation of peptides, which can affect their biological activity.

Biochemische Und Physiologische Effekte

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate itself does not have any known biochemical or physiological effects. However, the peptides synthesized using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can have a wide range of biological activities depending on their amino acid sequence and conformation. For example, peptides synthesized using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate have been shown to have antimicrobial, antiviral, and anticancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in peptide synthesis is its compatibility with a wide range of chemical reactions and conditions. It is also relatively easy to remove under mild conditions, which minimizes the risk of damaging the peptide. However, Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can add an extra step to the synthesis process, which can increase the overall time and cost of the experiment.

Zukünftige Richtungen

There are several future directions for the use of Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in scientific research. One area of interest is the synthesis of peptides with specific modifications, such as post-translational modifications or non-natural amino acids. These modified peptides can be used to study the function of specific proteins and their interactions with other molecules. Another area of interest is the development of new methods for peptide synthesis using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, which can improve the efficiency and yield of the process.

Conclusion

In conclusion, Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is an important chemical compound used in various scientific research applications, particularly in the synthesis of peptides and proteins. Its unique properties make it a valuable tool for studying the structure-function relationship of proteins and developing new therapeutic agents. While there are some limitations to its use, the future directions for Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in scientific research are promising.

Synthesemethoden

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can be synthesized through a series of chemical reactions starting from commercially available reagents. The synthesis typically involves the protection of the amino and carboxyl groups of valine followed by the addition of the methyl group at the alpha carbon position. The final step involves the removal of the protecting groups to obtain Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in high purity.

Wissenschaftliche Forschungsanwendungen

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is commonly used in the synthesis of peptides and proteins, which are important molecules in biological research. Peptides and proteins play critical roles in various biological processes such as cell signaling, enzyme catalysis, and immune response. Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is particularly useful in the synthesis of peptides with modified amino acid sequences, which can be used to study the structure-function relationship of proteins.

Eigenschaften

CAS-Nummer |

182486-32-4 |

|---|---|

Produktname |

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Molekularformel |

C10H19NO4 |

Molekulargewicht |

217.26 g/mol |

IUPAC-Name |

methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |

InChI-Schlüssel |

JZHNQALXNGWKCG-SSDOTTSWSA-N |

Isomerische SMILES |

C[C@H](CNC(=O)OC(C)(C)C)C(=O)OC |

SMILES |

CC(CNC(=O)OC(C)(C)C)C(=O)OC |

Kanonische SMILES |

CC(CNC(=O)OC(C)(C)C)C(=O)OC |

Synonyme |

Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

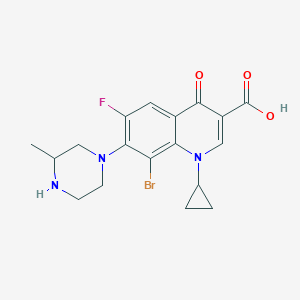

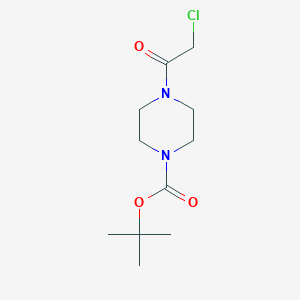

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)